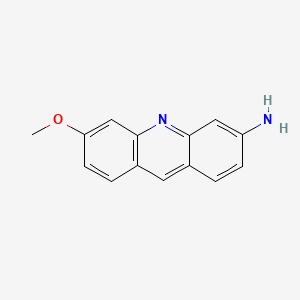

6-methoxyacridin-3-amine

Descripción

Historical Context of Acridine (B1665455) Derivatives in Research

The journey of acridine derivatives in the realm of scientific research is a rich and storied one. Initially isolated from coal tar, acridines first gained prominence as dyes in the late 19th century. rsc.org However, their therapeutic potential soon became apparent. A pivotal moment arrived in 1917 when Ehrlich and Benda discovered the antimicrobial properties of acridine. ptfarm.pl This discovery paved the way for the development of acridine-based antibacterial agents. The work of Australian chemist Adrien Albert further established the structure-activity relationship, highlighting the necessity of cationic ionization and a planar molecular surface for antibacterial efficacy. ptfarm.pl

During World War II, the scarcity of quinine (B1679958) led to the development of the acridine-based antimalarial drug, mepacrine. ptfarm.pl Although the advent of sulfonamides and penicillin somewhat overshadowed acridine-based therapies, the rise of drug-resistant pathogens has reignited interest in this versatile scaffold. ptfarm.pl Over the years, research has demonstrated the broad spectrum of biological activities possessed by acridine derivatives, including anticancer, anti-inflammatory, antifungal, and antiviral properties. rsc.orgptfarm.plijrps.com

Significance of Acridine Scaffold in Chemical Biology

The significance of the acridine scaffold in chemical biology is multifaceted and profound. Its planar, tricyclic structure is a key determinant of its biological activity, enabling it to intercalate between the base pairs of DNA. researchgate.netnih.govresearchgate.net This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells and pathogens. researchgate.netmdpi.com The ability of acridines to interfere with the function of enzymes that control DNA topology, such as topoisomerases and telomerase, further underscores their importance as anticancer agents. rsc.orgresearchgate.net

Beyond its DNA-intercalating properties, the acridine nucleus serves as a versatile pharmacophore for the design of a wide array of therapeutic agents. nih.gov Its derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase, making them potential candidates for the treatment of Alzheimer's disease. rsc.orgijrps.com Furthermore, the inherent fluorescence of many acridine compounds makes them valuable tools in biological imaging and as probes for studying cellular processes. nih.govsolubilityofthings.com The ability to modify the acridine ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, leading to the development of more selective and less toxic drugs. mdpi.com

Current Research Focus on 6-Methoxyacridin-3-amine and Analogues

Recent research has increasingly focused on specific substituted acridines, such as this compound and its analogues, to develop more targeted and effective therapeutic agents. The substitution pattern on the acridine ring is crucial for determining the specific biological activity and selectivity. researchgate.net For instance, the presence of a 6-chloro and a 2-methoxy substituent on the acridine ring has been shown to be important for antimalarial activity. ptfarm.plopenmedicinalchemistryjournal.com

Current investigations into analogues of this compound are exploring their potential in various therapeutic areas. For example, derivatives of 6-chloro-2-methoxyacridine (B15215803) have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.govmdpi.com Some of these compounds have demonstrated potent activity, inhibiting topoisomerase IIα and binding to DNA. nih.govmdpi.com

Furthermore, research into bis-acridine compounds, where two acridine moieties are linked together, has shown that these molecules can have enhanced biological activity. asm.org Polyamine-linked bis-(9-amino-6-chloro-2-methoxyacridine) compounds have been investigated for their antiparasitic properties. asm.org The synthesis of artemisinin-acridine hybrids is another area of active research, with some of these hybrids showing significant antileishmanial activity. mdpi.comnih.gov The ongoing exploration of this compound and its analogues continues to yield promising candidates for the development of new drugs to treat a range of diseases.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-methoxyacridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-17-12-5-3-10-6-9-2-4-11(15)7-13(9)16-14(10)8-12/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWHILKSVNEXBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40233759 | |

| Record name | 3-Amino-6-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84746-03-2 | |

| Record name | 3-Amino-6-methoxyacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084746032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-6-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methoxyacridin 3 Amine and Its Derivatives

Classical and Modern Synthetic Routes to the Acridine (B1665455) Core

The synthesis of the acridine core has evolved from classical high-temperature condensations to more sophisticated and efficient modern techniques.

Classical Routes:

Bernthsen Acridine Synthesis: This is one of the earliest methods, involving the condensation of a diphenylamine (B1679370) with a carboxylic acid in the presence of zinc chloride at high temperatures (200–270 °C). rsc.org When formic acid is used, the parent acridine is formed. wikipedia.org

Ullmann Condensation: A widely used method involves the condensation of an o-chlorobenzoic acid with a substituted aniline (B41778) to form an N-phenylanthranilic acid intermediate. smolecule.comumn.edu Subsequent cyclization of this intermediate, often using strong acids like polyphosphoric acid (PPA) or sulfuric acid, yields an acridone (B373769). rsc.org The acridone can then be reduced to the corresponding acridine. wikipedia.org

Other Historical Methods: Older methods include the condensation of diphenylamine with chloroform (B151607) using aluminum chloride, passing orthoaminodiphenylmethane vapors over heated litharge, and the Lehmstedt-Tanasescu reaction for acridone synthesis. wikipedia.org

Modern Routes:

Palladium-Catalyzed Reactions: Modern organic synthesis has introduced palladium-catalyzed methods for constructing the acridine skeleton. One such approach is a one-pot amination/cyclization/aromatization reaction. acs.org For instance, the reaction of 2-formylphenyl triflate with an aniline derivative, catalyzed by Pd(OAc)2-X-Phos, can produce unsymmetrical acridines in good to excellent yields. acs.org

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of acridones from N-phenylanthranilic acid derivatives, significantly reducing reaction times compared to conventional heating. rsc.orgrsc.org

[4+2] Annulation: A method developed by Larock's group involves the [4+2] annulation of 2-aminoaryl ketones with arynes generated in situ. acs.org

Table 1: Comparison of Synthetic Routes to the Acridine Core

| Synthetic Route | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Bernthsen Synthesis | Diphenylamine, Carboxylic Acid, ZnCl₂ | High temperature (200–270 °C) | Direct formation of acridines | Harsh reaction conditions |

| Ullmann Condensation/Cyclization | o-Halobenzoic acid, Aniline derivative, PPA/H₂SO₄ | Multi-step, acid-catalyzed cyclization | Versatile for substituted acridines | Requires reduction of acridone intermediate |

| Palladium-Catalyzed One-Pot Synthesis | 2-Formylphenyl triflate, Aniline derivative, Pd catalyst | One-pot reaction | High efficiency and yields | Catalyst cost and sensitivity |

| Microwave-Assisted Synthesis | N-Phenylanthranilic acid, BF₃·Et₂O | Solvent-free, microwave irradiation | Rapid and efficient | Specialized equipment required |

Functionalization Strategies for Methoxy (B1213986) and Amino Substituents

The introduction of methoxy and amino groups onto the acridine ring is critical for modulating the biological activity of the resulting compounds. These functionalizations can be achieved either by using pre-functionalized starting materials or by direct modification of the acridine core.

The methoxy group is typically introduced using a methoxy-substituted aniline or benzoic acid derivative in the initial condensation step. For example, 4-methoxy-2-nitroaniline (B140478) can be used in a Buchwald-Hartwig coupling reaction to form a precursor for a methoxy-substituted acridine. rsc.org The introduction of a methoxy group can also be achieved via nucleophilic substitution of a suitable leaving group on the acridine ring with sodium methoxide (B1231860). conicet.gov.archemicalbook.com

The amino group is often introduced by the reduction of a nitro group. rsc.orgnih.gov The nitro group can be incorporated into one of the starting materials or introduced onto the acridine ring via nitration. The reduction is commonly carried out using reagents like tin(II) chloride (SnCl₂) or sodium polysulfide. rsc.orgrsc.org Another approach is the direct amination of the acridine ring, for instance, at the 9-position, by reacting a 9-chloroacridine (B74977) derivative with an appropriate amine. rsc.orgniph.go.jp

Synthesis of Key 6-Methoxyacridin-3-amine Analogues and Conjugates

The versatile synthetic routes to the acridine core and the various functionalization strategies have enabled the synthesis of a wide array of this compound analogues and conjugates.

Analogues:

A library of functionalized 6-chloro-2-methoxy-(N(9)-substituted)acridin-9-amines has been synthesized. nih.gov These compounds, structurally related to quinacrine (B1676205), feature different side chains attached to the 9-amino group, including dialkylaminoalkyl and phenyl groups with basic substituents. nih.gov The synthesis generally involves the reaction of 6,9-dichloro-2-methoxyacridine (B108733) with the desired amine. niph.go.jpsigmaaldrich.com

Conjugates:

Hybrid molecules that combine the acridine scaffold with other pharmacophores have been developed to enhance biological activity.

Acridine-Cinnamic Acid Conjugates: These hybrids have been synthesized by linking the acridine core to a cinnamoyl moiety through an aminobutyl chain. mdpi.com

Artemisinin-Acridine Hybrids: The synthesis of these conjugates involves preparing intermediate 9-aminoacridines from 6,9-dichloro-2-methoxyacridine and a suitable amine, followed by a microwave-assisted reaction with a bromo-functionalized artemisinin (B1665778) derivative. rsc.org

Polyamine-Acridine Conjugates: These have been synthesized using the Gabriel method, where Boc-protected polyamines are reacted with 6,9-dichloro-2-methoxyacridine, followed by deprotection. mdpi.com

Oligonucleotide Conjugates: A 3'-amine-tailed oligonucleotide can be modified with an acridinylpropionic acid tetrafluorophenyl ester to create an acridine-oligonucleotide conjugate. nih.gov

Table 2: Examples of Synthesized this compound Analogues and Conjugates

| Compound Type | Key Synthetic Step | Starting Materials | Reference |

|---|---|---|---|

| N(9)-Substituted 9-Aminoacridines | Nucleophilic substitution at C9 | 6,9-Dichloro-2-methoxyacridine, various amines | niph.go.jpnih.gov |

| Acridine-Cinnamic Acid Conjugates | Amide coupling | Amino-functionalized acridine, activated cinnamic acid | mdpi.com |

| Artemisinin-Acridine Hybrids | Microwave-assisted etherification | 9-Aminoacridine (B1665356) derivative, bromo-artemisinin derivative | rsc.org |

| Polyamine-Acridine Conjugates | Gabriel synthesis | 6,9-Dichloro-2-methoxyacridine, Boc-protected polyamine | mdpi.com |

Mechanistic Aspects of Amination and Methoxylation in Acridine Synthesis

The mechanisms of amination and methoxylation are fundamental to understanding and optimizing the synthesis of this compound and its derivatives.

Amination:

Nucleophilic Aromatic Substitution (SNAr): The introduction of an amino group at the 9-position of the acridine ring typically proceeds via an SNAr mechanism. The reaction of a 9-chloroacridine with an amine involves the nucleophilic attack of the amine on the electron-deficient C9 position, followed by the elimination of the chloride ion. rsc.org The reactivity of this position is enhanced by the presence of the ring nitrogen. rsc.org

Reductive Amination: This process involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to an amine. libretexts.org While less common for direct acridine functionalization, it is a key reaction in the synthesis of certain side chains for acridine conjugates.

Gabriel Synthesis: This method for preparing primary amines involves the alkylation of a phthalimide (B116566) anion followed by hydrolysis. libretexts.org It has been utilized in the synthesis of polyamine-acridine conjugates to control the regioselectivity of amination. mdpi.com

Methoxylation:

Nucleophilic Aromatic Substitution (SNAr): Similar to amination, methoxylation can occur via an SNAr reaction where a methoxide ion displaces a suitable leaving group, such as a halide, on the acridine ring. conicet.gov.ar

Epigenetic Methylation Mechanisms: While not a direct synthetic method for methoxylation, studies on the mechanisms of methylation in biological systems, such as the generation of a methyl radical from hydrogen peroxide and DMSO, could inspire new synthetic strategies. rsc.org

The electronic properties of substituents on the acridine ring significantly influence the reactivity and regioselectivity of these reactions. Electron-withdrawing groups can activate the ring towards nucleophilic attack, while electron-donating groups can have the opposite effect. rsc.orgthieme-connect.com

Spectroscopic and Advanced Analytical Characterization of 6 Methoxyacridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 6-methoxyacridin-3-amine by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of this compound would exhibit characteristic chemical shifts. For instance, the methoxy (B1213986) group (-OCH₃) protons would likely appear as a singlet, while the aromatic protons on the acridine (B1665455) core would produce a complex pattern of signals in the downfield region. The protons of the amino group (-NH₂) would also produce a distinct signal. The exact chemical shifts can be influenced by the solvent used. pressbooks.pub

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a separate signal. The carbon of the methoxy group would appear at a characteristic chemical shift, distinguishable from the aromatic carbons of the acridine rings. oregonstate.edu Quaternary carbons, those without attached hydrogens, are typically weaker in intensity. oregonstate.edu The specific chemical shifts are valuable for confirming the connectivity of the atoms within the molecule.

Interactive Data Table: Predicted NMR Data for this compound Please note that the following are predicted values and can vary based on experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methoxy Protons (-OCH₃) | 3.5 - 4.0 | 55 - 60 |

| Amino Protons (-NH₂) | 3.0 - 5.0 (broad) | - |

| Aromatic Protons | 6.5 - 8.5 | 110 - 150 |

| Aromatic Carbons | - | 100 - 160 |

| Methoxy Carbon (-OCH₃) | - | 55 - 60 |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to assess its purity. The compound has a molecular formula of C₁₄H₁₂N₂O and a molecular weight of approximately 224.26 g/mol . bldpharm.comchemsrc.com

In a mass spectrum, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured. For this compound, a prominent peak corresponding to its molecular weight would be expected. whitman.edu The presence of nitrogen results in an odd molecular weight, a useful characteristic in its identification. libretexts.org

Fragmentation patterns, which arise from the breakdown of the molecular ion, provide valuable structural information. tutorchase.com Common fragmentation patterns for amines include the cleavage of bonds adjacent to the nitrogen atom. libretexts.org Analysis of these fragments can help confirm the structure of the molecule. High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition. db-thueringen.de MS is also instrumental in purity assessment by detecting the presence of any impurities with different molecular weights.

UV-Visible Absorption Spectroscopy in Solution-Phase Analysis

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is used to study the electronic transitions within the this compound molecule. A closely related compound, 9-amino-6-chloro-2-methoxyacridine (B163386), shows absorption maxima at 218, 277, 340, 412, and 435 nm. caymanchem.com The absorption spectrum of this compound is expected to show characteristic peaks related to its extended aromatic system. The position and intensity of these absorption bands can be influenced by the solvent polarity.

Fluorescence Spectroscopy for Photophysical Property Assessment

Fluorescence spectroscopy is employed to investigate the photophysical properties of this compound, specifically its ability to emit light after being excited by light of a specific wavelength. Acridine derivatives are known for their fluorescent properties. nih.gov

The fluorescence spectrum of this compound would show an excitation spectrum, indicating the wavelengths of light the molecule absorbs to become excited, and an emission spectrum, showing the wavelengths of light it emits upon returning to the ground state. For example, the related compound 9-amino-6-chloro-2-methoxyacridine (ACMA) has excitation and emission maxima at 411 nm and 475 nm, respectively. caymanchem.com Another fluorescent compound, 6-VIC, has an excitation peak at 526 nm and an emission peak at 543 nm. aatbio.com The fluorescence properties, including quantum yield and Stokes shift, are sensitive to the molecular structure and the surrounding environment. sciforum.net

A study on 3-amino-6-methoxyacridine, a structurally similar compound, reported its use as a fluorochrome for staining cells, indicating its fluorescent nature. nih.gov The study noted that the fluorescence of the nucleus was yellow-green, while the cytoplasm and nucleoli appeared orange or brownish-red. nih.gov

Circular Dichroism (CD) Spectroscopy in Chiral Derivative Analysis

Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light. ntu.edu.sg This technique is particularly useful for studying chiral molecules, which are molecules that are non-superimposable on their mirror images. photophysics.com

While this compound itself is not chiral, CD spectroscopy becomes relevant in the analysis of its chiral derivatives. If this compound is modified to create a chiral center, or if it interacts with other chiral molecules, CD spectroscopy can be used to probe the resulting stereochemistry. rsc.orgnih.gov The CD spectrum would provide information about the three-dimensional structure of these chiral assemblies. Two-dimensional circular dichroism spectroscopy can even be used to observe transient chiral dynamics. aps.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org By diffracting a beam of X-rays off a single crystal of this compound, a diffraction pattern is generated. Mathematical analysis of this pattern can yield a detailed model of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. libretexts.org

While specific X-ray crystallographic data for this compound was not found in the search results, the technique has been used to determine the structure of related acridine derivatives and other organic molecules. niph.go.jpresearchgate.netresearchgate.net Such an analysis would provide definitive proof of the molecule's connectivity and conformation in the solid state.

Molecular Interactions and Mechanistic Insights of 6 Methoxyacridin 3 Amine

Deoxyribonucleic Acid (DNA) Interaction Studies

Intercalation Mechanisms and Binding Modes

No studies detailing the specific intercalation mechanisms or binding modes of 6-methoxyacridin-3-amine with DNA were found.

External Binding and Groove Interactions

Information regarding the external binding or specific groove interactions (major or minor) of this compound with DNA is not available in the reviewed literature.

Quantitative Analysis of DNA Binding Affinity (e.g., Binding Constants, Scatchard Plots)

A search for quantitative analyses, including binding constants or data presented in Scatchard plots for the interaction of this compound with DNA, did not yield any results.

Influence on DNA Conformation and Topology

Sequence Specificity in DNA Binding (e.g., poly(dA-dT) selectivity)

There is no available data on whether this compound exhibits binding specificity for particular DNA sequences, such as AT-rich regions.

DNA Cleavage Activity of this compound Conjugates

No studies were found that describe the synthesis of this compound conjugates or investigate their potential DNA cleavage activity.

Enzyme Interaction and Inhibition Kinetics

Topoisomerase I and II Inhibition Mechanisms

Acridine (B1665455) derivatives are recognized for their ability to interact with DNA, primarily through intercalation between base pairs. nih.gov This mechanism is central to their function as topoisomerase inhibitors. Topoisomerases are crucial enzymes that regulate the topology of DNA during processes like replication and transcription. mdpi.com By inserting themselves into the DNA structure, acridine compounds can interfere with the catalytic cycle of these enzymes.

For topoisomerase I, inhibitors can stabilize the enzyme-DNA cleavage complex, preventing the re-ligation of the single-strand break. This leads to an accumulation of DNA breaks, ultimately triggering cellular apoptosis. Similarly, topoisomerase II inhibitors can trap the enzyme in a covalent complex with DNA after it has created a double-strand break, which also results in cell death. mdpi.com While the general mechanism for acridine derivatives involves DNA intercalation, the specific mode of inhibition for this compound with topoisomerase I and II has not been definitively established in the available literature. Studies on similar compounds, such as certain 9-aminoacridine (B1665356) derivatives, suggest that they inhibit topoisomerase II by interacting with or near the enzyme-DNA complex, though a direct correlation with DNA unwinding capability was not observed. acs.org

Acetylcholinesterase Inhibition (e.g., Ki values)

Acridine-based compounds have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease. The inhibitory potency of a compound is often quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.

Mechanistic Classification of Enzyme Inhibition (e.g., competitive, non-competitive, uncompetitive)

The interaction between an inhibitor and an enzyme can be classified into several types, including competitive, non-competitive, and uncompetitive inhibition, which can be distinguished through kinetic studies. khanacademy.org

Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. youtube.com

Non-competitive inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation and reduces its catalytic activity, regardless of whether the substrate is bound. khanacademy.org

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to product. researchgate.net

The specific mechanistic classification for the inhibition of enzymes by this compound has not been detailed in the available research. However, studies on other acridine derivatives have shown various modes of inhibition. For instance, tacrine, a well-known acridine derivative, exhibits mixed-type inhibition of AChE, suggesting it binds to both the active site and a peripheral anionic site. mdpi.com

Inhibition of Other Key Biological Enzymes

The acridine scaffold is a versatile pharmacophore known to interact with a wide array of biological targets beyond topoisomerases and cholinesterases. nih.gov Acridine derivatives have been explored as inhibitors of various enzymes, including P-glycoprotein, which is involved in multidrug resistance in cancer. nih.gov However, specific studies detailing the inhibitory activity of this compound against other key biological enzymes are limited.

Other Biomolecular Target Interactions (e.g., Proteins, Lipids)

The planar and hydrophobic nature of the acridine ring facilitates its interaction with various biomolecules, including proteins and lipids. nih.gov The interaction of acridine derivatives with proteins can be influenced by factors such as the presence and nature of substituents on the acridine core. nih.gov For example, the protonation state of aminoacridines can affect their electronic properties and subsequent binding to proteins and DNA. nih.gov

Acridine compounds can also interact with lipids, particularly within biological membranes. Studies with acridine orange, a related compound, have shown that it can bind to both lipids and proteins within renal microvillus membrane vesicles. nih.gov Furthermore, certain acridine derivatives exhibit a high affinity for negatively charged phospholipids (B1166683) like cardiolipin, which is a component of the inner mitochondrial membrane. researchgate.net The specific interactions of this compound with proteins and lipids have not been extensively characterized.

Structure Activity Relationship Sar Studies of 6 Methoxyacridin 3 Amine Analogues

Impact of Substituent Position and Nature on Biological Activity

The biological activity of acridine (B1665455) derivatives is highly sensitive to the type and placement of substituents on the heterocyclic ring system. researchgate.net Research has shown that both the electronic properties (electron-donating or electron-withdrawing) and the steric bulk of these substituents play a critical role in determining the compound's efficacy. rsc.org

For instance, studies on various acridine analogues have demonstrated that the introduction of electron-donating groups at specific positions can enhance biological activity. One structure-activity analysis revealed that compounds featuring a 7- or 8-substituted acridine moiety with an electron-donating group were more active, a phenomenon attributed to more effective interaction with DNA. rsc.org Similarly, another SAR analysis indicated that the presence of an electron-donating group at the C2 position of the acridine ring increased anticancer activity. ceon.rs In contrast, electron-withdrawing groups at certain positions have also been found to be favorable for activity in different contexts. researchgate.net

The substitution pattern on the acridine ring is a key determinant of not only the potency but also the cytotoxicity of the compounds. researchgate.net For example, in a series of 9-aminoacridine (B1665356) compounds screened for antiprion activity, the presence of 6-chloro-2-methoxy substituents on the acridine ring was found to be critical for their bioactivity. researchgate.net This highlights that a specific combination of substituents is often required to achieve the desired biological effect. The substitution profile on moieties attached to the acridine core can also significantly interfere with the compound's mechanism of action, such as its DNA intercalation capacity. mdpi.com

| Substituent | Position on Acridine Ring | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Electron-Donating Group | C7 or C8 | Increased anticancer activity, potentially due to enhanced DNA interaction. | rsc.org |

| Electron-Donating Group | C2 | Increased anticancer activity. | ceon.rs |

| 6-Chloro and 2-Methoxy | C6 and C2 | Considered essential for the antiprion activity of certain 9-aminoacridine derivatives. | researchgate.net |

| Chloro Substituent | Varies | Can enhance electrophilicity, potentially improving DNA intercalation or enzyme inhibition. |

Role of the Methoxy (B1213986) Group in Molecular Recognition and Activity

The methoxy group (-OCH₃) is a common substituent in many biologically active compounds and its role extends beyond simply altering solubility. researchgate.net In 6-methoxyacridin-3-amine analogues, the methoxy group can significantly influence molecular recognition and biological activity through several mechanisms.

The position of the methoxy group is critical. Studies on other aromatic systems have shown that a methoxy group in the para position can enhance activity through its electron-donating mesomeric effect, while a meta substituent may have little to no effect. nih.gov An ortho methoxy group, however, can sometimes lead to reduced activity, possibly due to steric hindrance or unfavorable coordination effects. nih.gov In the context of acridine derivatives, the 2-methoxy-6-chloro substitution pattern has been identified as a crucial determinant for the antiprion activity of quinacrine (B1676205) and related analogues. researchgate.net Furthermore, the presence of a methoxyl group on a phenyl ring linker in derivatives similar to amsacrine (B1665488) (m-AMSA) has been noted as important for their activity. rsc.org This suggests that the electronic influence and steric profile of the methoxy group are key factors in the molecular interactions that drive biological function. rsc.org

Influence of the Amino Group on DNA Binding and Cellular Permeation

The amino group (-NH₂) is a fundamental feature of many bioactive acridine derivatives, significantly impacting their mechanisms of action, particularly their ability to interact with DNA and penetrate cell membranes. nih.gov The planar structure of the acridine core allows it to intercalate between the base pairs of DNA, a primary mode of action for many acridine-based anticancer drugs. researchgate.net

The amino group, particularly at the 9-position, often serves as a crucial anchor for these interactions. For example, studies on 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA) have shown that the fluorescence quenching of the molecule by DNA is indicative of intercalation. nih.gov Beyond simple intercalation, the amino group can participate in more specific molecular recognition events. Certain 9-amino-acridines have been found to bind directly to proteins, such as the transcription factor FoxP3, thereby interfering with protein-DNA interactions and modulating gene regulation. nih.gov

Furthermore, the amino group is a key site for chemical modification to improve a compound's pharmacological properties. N-methylation of the amino group, for instance, increases the lipophilicity of the molecule, which can enhance its ability to permeate cellular membranes. The amino group also functions as a versatile handle for attaching side chains or linkers to create conjugate molecules with altered or improved activities. jppres.comresearchgate.net The nature of the group attached to the amino function can even influence the specific mode of DNA binding. For instance, the presence or absence of an amino moiety on a thiazolidin-4-one ring attached to an acridine scaffold was shown to alter the spectral characteristics of its DNA interaction, suggesting different binding geometries. nih.gov

Linker Length and Heteroacyclic Moiety Effects on Conjugate Activity

The conjugation of acridine scaffolds to other chemical entities via linkers is a widely used strategy to develop agents with enhanced or novel biological activities. The properties of both the linker and the attached moiety are critical determinants of the resulting conjugate's efficacy.

The length and flexibility of the linker chain play a significant role. Studies on bis-acridines, where two acridine units are joined by a linker attached to their 9-amino groups, have shown that the nature of this linker is crucial. researchgate.net Linkers can range from simple, flexible alkyl chains to more complex, charged polyamine chains or semi-rigid structures containing heterocyclic elements like piperazine (B1678402). researchgate.net Investigations into quinacrine analogues revealed that antiprion activity was greatly influenced by the length of the alkyl linker attached to the 9-amino functionality. researchgate.net These structural variations affect how the molecule binds to its target, with the linker often residing in the minor groove of DNA while the acridine moieties intercalate. researchgate.net

| Linker/Moiety Type | Example | Effect on Activity | Reference |

|---|---|---|---|

| Alkyl Linker Chain Length | Varied length alkyl chains in 9-aminoacridine derivatives | Significantly influences antiprion activity. | researchgate.net |

| Flexible/Rigid Linkers | Alkyl, polyamine, or piperazine linkers in bis-acridines | Determines DNA binding mode and cytotoxicity; affects cell cycle arrest. | researchgate.net |

| Thiosemicarbazone Linker | Acridine-thiosemicarbazone conjugates | Substitutions on the attached moiety interfere with DNA intercalation and cytotoxicity. | mdpi.com |

| Heterocyclic Moieties | Carbazole, 1,2,3-triazole, 1,3,4-oxadiazole | Creates hybrid molecules with potential for multifunctional activity. | rsc.orgnih.gov |

Computational Chemistry Investigations of 6 Methoxyacridin 3 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. nih.gov This simulation helps in understanding the non-bonded interactions, including hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov The primary goal is to identify the optimal conformation with the lowest binding affinity, typically expressed in kcal/mol. nih.govsemanticscholar.org

In studies involving acridine (B1665455) derivatives, molecular docking has been instrumental in elucidating their mechanism of action. researchgate.net For 6-methoxyacridin-3-amine, docking simulations would involve preparing the 3D structure of the ligand and placing it within the active site of a target protein. biotechrep.ir The simulation then explores various binding poses, scoring them based on binding energy. nih.gov The pose with the most favorable energy value is selected for detailed interaction analysis. semanticscholar.org Visualization tools are used to examine the specific amino acid residues involved in the interaction. semanticscholar.orgniph.go.jp For instance, the amine and methoxy (B1213986) groups on the acridine scaffold are potential sites for hydrogen bonding, while the planar aromatic rings can participate in π-π stacking and hydrophobic interactions. nih.gov

Table 1: Representative Molecular Docking Data for this compound with Hypothetical Protein Targets

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|

| Topoisomerase IIα | -9.8 | ASP479, GLY480 | Hydrogen Bond |

| TYR805 | π-π Stacking | ||

| α-Glucosidase | -8.5 | ASP215, GLU277 | Hydrogen Bond |

| PHE178, TRP329 | Hydrophobic | ||

| COT Kinase | -9.2 | GLN150, LYS48 | Hydrogen Bond |

This table presents hypothetical data based on typical results from docking studies of related heterocyclic compounds.

Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the interaction over time. researchgate.netnih.gov MD simulations analyze the physical movements of atoms and molecules in the complex, providing insights into its stability and the flexibility of its components. biotechrep.irresearchgate.net

An MD simulation for the this compound-protein complex would typically run for a duration like 100 nanoseconds. researchgate.netresearchgate.net Key metrics are calculated from the simulation trajectory:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein backbone atoms from their initial position over time. A stable RMSD value, typically within a range of 2–3 Å, indicates that the protein-ligand complex is stable and has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein. researchgate.net High fluctuations in the active site could imply an unstable interaction, whereas low fluctuations suggest the ligand is held tightly.

Interaction Analysis: The simulation allows for the tracking of specific interactions, such as hydrogen bonds, throughout the simulation period, confirming their stability. researchgate.net

These simulations are crucial for validating the results of molecular docking and confirming that the predicted binding mode is stable in a dynamic, solvated environment. researchgate.netbiotechrep.ir

Quantum-Chemical Investigations and Conceptual Density Functional Theory (DFT)

Quantum-chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. mdpi.commdpi.com Conceptual DFT provides a framework to quantify chemical concepts like electronegativity and hardness using descriptors derived from the molecule's electron density. numberanalytics.comnih.govkuleuven.be This approach helps in understanding the intrinsic reactivity of a compound like this compound. nih.govresearchgate.net

Key parameters calculated through DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. mdpi.comresearchgate.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The difference between the HOMO and LUMO energies is an indicator of chemical stability. A smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. mdpi.com

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

| Parameter | Value | Description |

|---|---|---|

| EHOMO | -5.8 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.9 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.9 eV | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

This table contains representative values based on DFT calculations for similar aromatic amine structures. researchgate.net

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netsemanticscholar.org A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or from the ligand-receptor complex (structure-based). semanticscholar.orgbiointerfaceresearch.com

For this compound, a pharmacophore model would typically include features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings (AR)

Hydrophobic (HY) centers

These models serve as 3D queries for screening large chemical databases to find new compounds that match the pharmacophoric features and are therefore likely to be active. researchgate.netsemanticscholar.orgbiointerfaceresearch.com This approach is a cornerstone of ligand-based design, where the structure of this compound can be systematically modified to enhance its fit to the pharmacophore model, thereby optimizing its biological activity. ugm.ac.id

In Silico Prediction of Bioactivity Scores

In silico tools can predict the potential biological activities of a molecule by calculating bioactivity scores for various drug target classes. nih.govsemanticscholar.org Software like Molinspiration calculates these scores based on a comparison of the input molecule's structure to the structures of known active compounds in large databases. semanticscholar.orgeijppr.com

The bioactivity score provides an initial assessment of whether a compound is likely to interact with major protein families. eijppr.com The interpretation is generally as follows:

Score > 0.00: Considered to have good biological activity.

Score from -0.50 to 0.00: Moderately active.

Score < -0.50: Inactive.

These predictions help prioritize compounds for further experimental testing. eijppr.com

Table 3: Predicted Bioactivity Scores for this compound

| Target Class | Bioactivity Score | Predicted Activity |

|---|---|---|

| GPCR Ligand | 0.15 | Active |

| Ion Channel Modulator | 0.05 | Active |

| Kinase Inhibitor | 0.25 | Active |

| Nuclear Receptor Ligand | -0.10 | Moderately Active |

| Protease Inhibitor | -0.22 | Moderately Active |

This table presents hypothetical data for this compound based on typical in silico predictions for related heterocyclic structures. nih.goveijppr.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Amsacrine (B1665488) |

| Erlotinib |

| Lenvatinib |

| Sorafenib |

Applications of 6 Methoxyacridin 3 Amine in Chemical Biology Research

As Fluorescent Probes in Cellular and Subcellular Studies

The inherent fluorescence of the acridine (B1665455) scaffold is central to its application as a probe. Modifications to the core structure, such as the inclusion of methoxy (B1213986) and amine groups, fine-tune its spectral properties, making it suitable for specific biological assays.

A key application of ACMA, a derivative of 6-methoxyacridin-3-amine, is its function as a pH-sensitive fluorescent probe. rsc.orgoup.com This property is particularly useful for measuring pH changes within cellular compartments, such as the vacuolar pH in plant cells or across the membranes of vesicles. rsc.orgoup.com The fluorescence of ACMA is quenched when a pH gradient is established. nih.gov As a weak base, the unprotonated form of ACMA can permeate across membranes into acidic compartments. nih.gov Inside, the low pH environment causes the compound to become protonated, trapping it within the organelle. This accumulation leads to self-quenching of its fluorescence. oup.com

This phenomenon allows researchers to monitor the formation and dissipation of proton gradients (ΔpH), which are essential for processes like ATP synthesis and the transport of solutes across membranes. oup.comnih.gov For instance, it has been frequently used to measure changes in vacuolar pH when a substrate moves across the tonoplast via a putative H+/solute antiport system. rsc.org

Derivatives of this compound are well-documented DNA intercalators, meaning they can insert themselves between the base pairs of the DNA double helix. nih.gov ACMA is a cell-permeable fluorescent probe that is widely used for labeling DNA. nih.gov It displays a selective binding preference for poly(dA-dT) sequences, which are rich in adenine (B156593) and thymine. nih.gov Upon intercalation into the DNA structure, its fluorescence is significantly enhanced.

Studies have revealed that the interaction between ACMA and DNA is complex, resulting in the formation of three distinct types of complexes, each with different binding characteristics. nih.gov This property, combined with its spectral characteristics, makes it an excellent tool for DNA labeling and imaging in various research assays.

Table 1: Properties of 9-Amino-6-chloro-2-methoxyacridine (B163386) (ACMA) as a Fluorescent Probe

| Property | Value | Reference(s) |

| Excitation Maximum (DNA-bound) | ~411-419 nm | nih.gov |

| Emission Maximum (DNA-bound) | ~475-483 nm | nih.gov |

| Binding Specificity | Poly(dA-dT) sequences | nih.gov |

| Primary Application | pH-sensitive probe, DNA intercalator | rsc.orgnih.gov |

The study of DNA dynamics and flexibility is crucial for understanding its biological functions. Time-resolved fluorescence polarization (or anisotropy) is a powerful technique used for this purpose. When ACMA intercalates into DNA, its movement becomes restricted and linked to the motion of the DNA molecule itself. By exciting the bound ACMA with polarized light and measuring the polarization of the emitted fluorescence over time (typically on a picosecond to nanosecond timescale), researchers can gain insights into the local flexibility of the DNA structure. This method has been successfully used with intercalated quinacrine (B1676205) and ACMA to study the flexibility of DNA. nih.gov

Investigation of Multidrug Resistance Mechanisms in in vitro Models

Multidrug resistance (MDR) is a significant challenge in chemotherapy, often mediated by efflux pumps that expel drugs from the cell before they can reach their target. nih.gov Acridine derivatives are valuable tools for investigating these mechanisms. MdfA, a multidrug-resistance transporter in Escherichia coli, functions as a drug/proton antiporter. nih.gov The fluorescent properties of ACMA have been utilized to study the function of such transporters. Because ACMA fluorescence is sensitive to proton gradients, it can be used in vesicle-based assays to monitor the proton motive force that drives the efflux pump activity. nih.gov By observing the dissipation of the pH gradient via ACMA fluorescence, researchers can characterize the activity of these MDR pumps. nih.gov This approach provides a functional basis for understanding how bacteria and cancer cells achieve resistance and for screening potential efflux pump inhibitors.

Characterization of Cellular Uptake Mechanisms

For any compound to be effective within a cell, it must first cross the cell membrane. While many acridine derivatives are described as "cell-permeable," suggesting passive diffusion, their uptake can also occur through active, energy-dependent processes. nih.govnih.gov

Cellular uptake studies on related acridine compounds, such as Acridine Orange, and other molecules show that entry is often an energy-dependent process involving endocytosis. nih.gov Endocytosis is a general term for various ways cells internalize substances by engulfing them in a vesicle. Specific pathways include macropinocytosis and clathrin-mediated endocytosis.

Macropinocytosis: This process involves the non-specific uptake of extracellular fluid and solutes into large vesicles called macropinosomes. nih.gov The study of PAMAM dendrimer uptake in breast cancer cells, which can be tracked with dyes like Acridine Orange, showed that macropinocytosis can be a primary route of internalization. This pathway can be identified and studied by using specific inhibitors like amiloride, which blocks the Na+/H+ pump essential for macropinocytosis. nih.gov

Clathrin-mediated endocytosis: This is a receptor-mediated pathway where the protein clathrin forms a coated pit that buds off into the cell to form a vesicle. nih.gov This pathway is a common route for the internalization of nanoparticles and viruses. Its role in the uptake of a specific compound can be investigated using inhibitors such as chlorpromazine, which disrupts the assembly of clathrin-coated pits. nih.gov Studies on DNA nanoparticles have shown that blocking this pathway can significantly reduce cellular uptake and subsequent gene expression, confirming its importance. nih.gov

By using such inhibitors in cell culture experiments, researchers can dissect the specific pathways through which this compound and its derivatives enter cells, providing crucial information for their development as therapeutic or diagnostic agents.

Passive Diffusion Across Membranes

Passive diffusion is a fundamental mechanism by which small, sufficiently hydrophobic molecules cross cellular membranes without the aid of transport proteins. jppres.com This process is driven by the concentration gradient of the molecule across the membrane. The ability of a compound to passively diffuse is strongly influenced by its physicochemical properties, such as size, charge, and lipid solubility (lipophilicity).

Table 1: Physicochemical Properties of Selected Acridine Derivatives This table presents calculated physicochemical properties relevant to membrane permeability for acridine derivatives studied in prion research. Note: Q10 is 9-amino-6-chloro-2-methoxyacridine.

| Compound | Calculated log P | Calculated log D (pH 7.4) |

|---|---|---|

| Quinacrine | 5.34 | 2.84 |

| Q3 | 6.11 | 3.50 |

| Q10 | 3.80 | 3.79 |

Role of Membrane Energization in Uptake

Beyond passive diffusion, the uptake and accumulation of molecules can be driven by the energetic state of a membrane. In many biological systems, particularly bacteria and organelles like mitochondria and lysosomes, proton pumps (H+-ATPases) actively transport protons across the membrane, creating an electrochemical gradient known as the proton motive force (PMF). biologists.comoup.com This gradient consists of both a membrane potential (ΔΨ) and a pH gradient (ΔpH).

Certain weak bases, including many aminoacridine derivatives, can traverse membranes in their neutral, uncharged state. biologists.com If they enter a compartment with a lower internal pH (acidic), they become protonated. This charged form is then "trapped" within the acidic compartment as it cannot easily diffuse back across the membrane. This process, driven by the ΔpH component of the energized membrane, leads to a significant accumulation of the compound against its concentration gradient. biologists.com

This mechanism is well-documented for fluorescent probes like 9-amino-6-chloro-2-methoxyacridine (ACMA) and Acridine Orange. biologists.cominvivochem.com The accumulation of these probes within energized vesicles or organelles that maintain a pH gradient (e.g., vacuoles, lysosomes) leads to a quenching of their fluorescence, a phenomenon that is widely used to measure proton-pumping activity and membrane energization. oup.cominvivochem.comnih.gov Therefore, the uptake of acridine compounds like this compound into certain cells or organelles is likely influenced not just by passive diffusion but also by active, energy-dependent trapping in acidic compartments. biologists.com

Studies on Prion Protein Fragment Toxicity Inhibition in in vitro Models

Prion diseases are fatal neurodegenerative disorders characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic, scrapie isoform (PrPSc). mdpi.complos.org This conversion leads to the formation of toxic protein aggregates in the brain. plos.org A key strategy in the search for therapeutics is the identification of small molecules that can inhibit this conversion or reduce the toxicity of the resulting aggregates. mdpi.complos.org

Acridine derivatives have been a significant focus of this research. mdpi.complos.org The antimalarial drug quinacrine, an acridine derivative, was one of the first compounds shown to inhibit the formation of PrPSc in scrapie-infected neuroblastoma cell cultures. mdpi.comuniroma1.it However, its clinical efficacy has been disappointing. plos.org This has prompted further research into other acridine analogues to find compounds with improved activity.

In one such study, a library of novel acridine derivatives was evaluated for their ability to inhibit the cytotoxicity induced by the human prion protein fragment 90-231 (hPrP90-231) in an in vitro model. researchgate.net This fragment is known to be toxic and can acquire a protease-resistant conformation similar to PrPSc. The study found that while all the tested acridine derivatives showed a high binding affinity for the prion protein fragment, their ability to protect cells varied. researchgate.net

Notably, two compounds, a quinolizidin-1-ylalkylamino derivative (Q3) and a simple acridine designated Q10 (9-amino-6-chloro-2-methoxyacridine), demonstrated a significant reduction in hPrP90-231-induced cytotoxicity, with higher efficacy than quinacrine itself. researchgate.net The protective effect was correlated with the compounds' ability to reduce the resistance of the prion fragment to digestion by Protease K, suggesting they interfere with the fragment's conversion into its toxic, β-sheet-rich conformation. researchgate.net These findings highlight that specific substitutions on the acridine scaffold are crucial for anti-prion activity and identify promising leads for developing novel therapeutics for prion diseases. researchgate.net

Table 2: Effect of Acridine Derivatives on Cell Viability in the Presence of Toxic Prion Protein Fragment (hPrP90-231) Data adapted from in vitro studies on SH-SY5Y neuroblastoma cells exposed to hPrP90-231. researchgate.net Cell viability was measured by MTT assay.

| Treatment Condition | Relative Cell Viability (%) |

|---|---|

| Control (vehicle) | 100% |

| hPrP90-231 (1 µM) | ~42% |

| hPrP90-231 + Quinacrine (1 µM) | ~63% |

| hPrP90-231 + Q10 (1 µM) | ~80% |

Compound Reference Table

Pre Clinical Efficacy and Mechanistic Investigations of 6 Methoxyacridin 3 Amine Analogues

Antimicrobial Activity and Mechanisms (e.g., antibacterial, antifungal)

Derivatives related to the acridine (B1665455) and quinoline (B57606) scaffold, which share structural similarities with 6-methoxyacridin-3-amine, have demonstrated notable antimicrobial properties. A series of newly synthesized 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives were evaluated for their in-vitro activity against several Gram-positive bacteria (Streptococcus pneumonia, Bacillus subtilis), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and various fungi. researchgate.net While most of the tested compounds showed moderate activity, certain derivatives exhibited significant potency. researchgate.net For instance, an ester derivative (7b) and a thioether derivative (9c) showed the highest activity against Gram-positive strains. researchgate.net Compounds 7b and 7d were particularly effective against Gram-negative bacteria. researchgate.net Notably, compound 7e was found to be more active than the standard antifungal drug Amphotericin B against three of the tested fungal species. researchgate.net

Further studies on quinoline derivatives revealed that compounds with benzylthio (4d) and benzoylthio (4f) substituents at the 3-quinoline position had Minimum Inhibitory Concentration (MIC) values in the range of 0.5–1 μg/mL against Gram-positive strains, which is comparable to the antibiotic ciprofloxacin. researchgate.net These compounds also displayed promising antifungal properties. researchgate.net The mechanism of action for some of these compounds is believed to involve the inhibition of bacterial DNA gyrase, a crucial enzyme for DNA replication in bacteria. researchgate.net One quinoline derivative (14) showed a potent broad-spectrum antimicrobial effect, with an IC50 value of 3.39 μM against the bacterial DNA gyrase enzyme. researchgate.net

In a different study, nicotinonitrile derivatives, specifically 2-Amino-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles and their 2-Methoxy counterparts, were synthesized and tested. worldnewsnaturalsciences.com A broad range of these compounds demonstrated significant antibacterial and antifungal activity when compared to standard drugs like Ampicillin, Chloramphenicol, Norfloxacin, and Fluconazole. worldnewsnaturalsciences.com The potential mechanism for antimicrobial action can also involve the disruption of cellular proteins and the generation of reactive oxygen species, leading to oxidative damage of lipids, proteins, and DNA within the microbe. jmchemsci.com

Table 1: Antimicrobial Activity of Selected Analogues

| Compound Type | Tested Organisms | Key Findings | Potential Mechanism | Reference |

|---|---|---|---|---|

| 6-Methoxyquinoline-3-carbonitriles | Gram (+/-) bacteria, Fungi | Compound 7e was more active than Amphotericin B against three fungal species. Compounds 7b & 9c showed high activity against Gram-positive bacteria. | Not specified | researchgate.net |

| 3-Substituted Quinolines | Gram (+) bacteria | Compounds 4d and 4f had MIC values of 0.5–1 μg/mL, similar to ciprofloxacin. | Inhibition of DNA gyrase | researchgate.net |

| Nicotinonitrile Derivatives | Gram (+/-) bacteria, Fungi | Broad-spectrum activity comparable to standard antibiotics and antifungals. | Not specified | worldnewsnaturalsciences.com |

| Coumarin Derivative (ATMC) | Bacteria, Fungi | Inhibitory zones of 15 to 22 mm against various bacteria. | Protein damage, production of reactive oxygen species. | jmchemsci.com |

Antimalarial Activity and Target Mechanisms (e.g., haem bio-mineralization inhibition)

Acridine-based compounds have a long history in antimalarial therapy. Research into bis(9-amino-6-chloro-2-methoxyacridines), which are structurally related to this compound, has shown that these molecules can be effective against Plasmodium berghei in mice. nih.gov Structure-activity relationship studies consistently highlight the importance of the 6-chloro and 2-methoxy substituents on the acridine core for potent antiplasmodial activity. mdpi.com The mechanism of action for many acridine and quinoline antimalarials is linked to the disruption of haemoglobin digestion by the parasite. Inside the parasite's digestive vacuole, toxic heme is detoxified by polymerization into hemozoin (an inert crystal). Antimalarial drugs like chloroquine (B1663885) are thought to inhibit this process of haem bio-mineralization, leading to a build-up of toxic heme that kills the parasite. While not explicitly detailed for all this compound analogues, this inhibition of hemozoin formation is a primary target mechanism for this class of compounds.

Hybrids combining the acridine scaffold with other pharmacophores have been explored to enhance efficacy. For example, linking a 1,2,4-trioxane (B1259687) moiety (from artemisinin) to 9-diaminoalkyl-6-chloro-2-methoxyacridine moieties resulted in compounds with IC50 values as low as 5.96 nM against a chloroquine-sensitive Plasmodium falciparum strain. mdpi.com Similarly, linking quinolizidinylalkyl moieties to the 9-amino-6-chloro-2-methoxyacridine (B163386) core produced compounds with activity comparable to chloroquine against a sensitive strain and three- to four-fold superior activity against a chloroquine-resistant strain. mdpi.com

Table 2: Antimalarial Activity of Acridine Analogues

| Compound Class | Parasite Strain(s) | Activity | Target Mechanism | Reference |

|---|---|---|---|---|

| Bis(9-amino-6-chloro-2-methoxyacridines) | P. berghei | Demonstrated in-vivo activity in mice. | Presumed haem bio-mineralization inhibition. | nih.gov |

| Acridine-Trioxane Hybrids | P. falciparum (CQS) | IC50 values ranging from 5.96 to 289.52 nM. | Dual action, including presumed haem bio-mineralization inhibition. | mdpi.com |

| Quinolizidinyl-Acridine Conjugates | P. falciparum (CQS & CQR) | Superior activity to chloroquine against resistant strain. | Presumed haem bio-mineralization inhibition. | mdpi.com |

Anticancer Activity in in vitro Cell Line Models (Mechanistic Focus)

The planar aromatic structure of acridine derivatives makes them prime candidates for anticancer activity, primarily through their interaction with DNA. Extensive in vitro studies have elucidated several key mechanisms by which these compounds exert their cytotoxic effects on cancer cells.

The primary mechanism of anticancer action for many acridine derivatives is their ability to intercalate into DNA. researchgate.net This process involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix. researchgate.net This intercalation physically distorts the DNA structure, interfering with its normal function. researchgate.net The cytotoxic effects of N-oxide derivatives of the 1-nitroacridine nitracrine (B1678954) have been studied, showing that their ability to bind to DNA is a crucial aspect of their anticancer activity. nih.gov The binding affinity can be modulated by chemical modifications to the parent molecule. nih.govresearchgate.net This disruption of DNA integrity can trigger a cascade of cellular events, ultimately leading to cell death. nih.gov The presence of caffeine (B1668208) has been shown to attenuate the cytotoxic effects of some DNA intercalators by forming π-π molecular complexes with the drugs, which may block them from intercalating into DNA. nih.gov

By interfering with DNA structure and function, this compound analogues can halt the progression of the cell cycle. For example, 6-methoxyflavone, a compound with a methoxy-substituted aromatic system, was found to induce S-phase arrest in HeLa cervical cancer cells. nih.gov This arrest was mediated through the CCNA2/CDK2/p21CIP1 signaling pathway. nih.gov Other studies on different anticancer agents have shown that they can induce cell cycle arrest in the G0/G1 or G2/M phases in various cancer cell lines, such as MCF-7 breast cancer cells. nih.govresearchgate.net This blockade of cell division prevents the proliferation of cancer cells. The use of specific inhibitors like Cdk4/6 inhibitors can cause a reversible cell cycle arrest at the G1 restriction point, which is a natural control point for cell cycle commitment. biorxiv.org

Following DNA damage and cell cycle arrest, many acridine analogues trigger programmed cell death, or apoptosis. The heterocyclic amine 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole was shown to induce apoptosis in liver cells by activating a caspase cascade, with caspase-8 identified as the apical caspase. researchgate.net This process involves the cleavage of downstream caspases and proteins like poly(ADP-ribose)polymerase (PARP). researchgate.net Another related compound, 9-methoxycanthin-6-one, induced apoptosis in a concentration-dependent manner in several cancer cell lines, including HT-29 and A2780. mdpi.com The morphological hallmarks of apoptosis, such as chromatin condensation and the formation of apoptotic bodies, were observed in treated cells. mdpi.com Synthetic retinoids have also been shown to rapidly induce apoptosis in human cervical carcinoma cells. nih.gov

DNA intercalation by acridine analogues directly obstructs the molecular machinery responsible for DNA replication and transcription. nih.gov By binding to the DNA template, these compounds prevent enzymes like DNA polymerase and RNA polymerase from proceeding along the strand, thereby halting the synthesis of new DNA and RNA molecules. nih.gov Furthermore, some acridine derivatives act as topoisomerase inhibitors. researchgate.net Topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription. nih.gov By stabilizing the transient complex between topoisomerase and DNA, these inhibitors lead to the accumulation of DNA strand breaks, which are highly cytotoxic and contribute to cell death. nih.govresearchgate.net

Table 3: Mechanistic Focus of Anticancer Activity

| Mechanism | Compound Type/Example | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|---|

| DNA Intercalation | Nitracrine N-oxides | CHO | DNA binding affinity is crucial for cytotoxic effects. | nih.gov |

| Cell Cycle Arrest | 6-Methoxyflavone | HeLa | Induced S-phase arrest via the CCNA2/CDK2/p21CIP1 pathway. | nih.gov |

| Induction of Apoptosis | 9-Methoxycanthin-6-one | HT-29, A2780, SKOV-3 | Concentration-dependent induction of apoptosis, observed chromatin condensation. | mdpi.com |

| Inhibition of DNA Replication/Transcription | Spiro-acridine derivatives | Not specified | Act as topoisomerase II inhibitors, preventing DNA re-ligation. | researchgate.net |

Genotoxicity and Mutagenicity Studies (in vitro Ames Test, Comet Assay)

The evaluation of genotoxicity and mutagenicity is a critical component in the preclinical assessment of new chemical entities. For analogues of this compound, these studies aim to identify any potential for the compounds to cause genetic damage, which could lead to heritable changes or contribute to carcinogenicity. cambridgemedchemconsulting.com Standard assays, including the bacterial reverse mutation test (Ames test) and the single-cell gel electrophoresis (Comet assay), are employed to investigate different endpoints of genotoxicity, from gene mutations to DNA strand breaks. service.gov.uknih.gov

in vitro Ames Test

The Ames test is a widely used method that utilizes various strains of Salmonella typhimurium to detect a chemical's potential to cause gene mutations. cambridgemedchemconsulting.com Studies on a series of 3,6-disubstituted acridine derivatives, which are structural analogues, have been conducted to evaluate their mutagenic properties.

One significant study evaluated 18 different 3,6-di-substituted acridines using the Salmonella typhimurium strain TA97a, which is particularly sensitive to frameshift mutagens, a common mechanism for intercalating agents like acridines. researchgate.net The research found that the mutagenic potential of these acridine analogues is closely linked to their molecular structure. researchgate.net Key findings from this research indicated that:

Symmetry and Asymmetry: Simple, symmetric molecules tended to be more mutagenic than more complex, asymmetric structures. researchgate.net

Substituent Groups: The nature of the groups substituted at the 3 and 6 positions of the acridine ring significantly influences mutagenicity. Introducing chemical groups that create asymmetry or add bulkiness can decouple the cytotoxic effects from the genotoxic ones. researchgate.net

For instance, a newly synthesized acridine derivative, 3,6-diamino-10-methyl-9,10-dihydroacridine, was found to be mutagenic in several bacterial strains (TA97a, TA98, TA100, and TA102) both with and without metabolic activation provided by a rat liver S9 fraction. nih.gov This suggests that the compound and/or its metabolites can directly interact with DNA to cause mutations. nih.gov

| Acridine Analogue Structural Feature | Observed Mutagenicity (Ames Test) | Reference |

|---|---|---|

| Simple, Symmetric 3,6-di-substituted Acridines | Higher mutagenic potential | researchgate.net |

| Asymmetric or Bulky 3,6-di-substituted Acridines | Lower mutagenic potential | researchgate.net |

| 3,6-diamino-10-methyl-9,10-dihydroacridine | Mutagenic in TA97a, TA98, TA100, TA102 (with and without S9 activation) | nih.gov |

Comet Assay

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, such as single- and double-strand breaks, in individual cells. nih.govmdpi.com Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments, migrates away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). sumitomo-chem.co.jp The extent of DNA damage is quantified by measuring parameters like tail length, the percentage of DNA in the tail, and the tail moment. ekb.eg

While specific Comet assay data for this compound analogues are not extensively detailed in the reviewed literature, the assay is a standard tool for assessing the genotoxicity of DNA-interacting agents, including various acridine derivatives. researchgate.netresearchgate.net The ability of acridines to intercalate into DNA and inhibit enzymes like topoisomerase can lead to DNA strand breaks, which would be detectable by this method. researchgate.net

The results of a Comet assay are typically presented by comparing the level of DNA damage in treated cells versus untreated controls. An increase in the tail moment or percentage of DNA in the tail indicates a positive genotoxic effect. mdpi.com

| Treatment Group | Tail Length (μm) | % DNA in Tail | Tail Moment (Arbitrary Units) |

|---|---|---|---|

| Negative Control | 5.2 ± 1.1 | 3.1 ± 0.8 | 1.5 ± 0.4 |

| Positive Control (e.g., H₂O₂) | 45.8 ± 5.3 | 28.5 ± 4.2 | 35.7 ± 6.1 |

| Hypothetical Acridine Analogue | 30.1 ± 4.5 | 19.7 ± 3.9 | 21.2 ± 5.5 |

Table: Illustrative data from a Comet assay showing potential DNA damage induced by a hypothetical genotoxic acridine analogue compared to negative and positive controls. Data are representative examples.

The findings from these in vitro genotoxicity and mutagenicity studies are essential for guiding the selection and further development of this compound analogues. Compounds that show a strong genotoxic or mutagenic profile in these initial screens are often deprioritized to minimize the risk of long-term adverse effects.

Future Research Directions and Unexplored Avenues for 6 Methoxyacridin 3 Amine

Design and Synthesis of Advanced 6-Methoxyacridin-3-amine Conjugates

The versatility of the acridine (B1665455) nucleus provides a robust platform for the synthesis of novel conjugates with enhanced or targeted biological activities. Future research should prioritize the design and synthesis of advanced this compound conjugates by exploring a variety of molecular hybridization strategies.

Polyamine Conjugates: The synthesis of polyamine-acridine conjugates has shown promise in developing agents with antimalarial activity. mdpi.com Future work could involve the exploration of different polyamine linkers to modulate the pharmacological properties of the resulting conjugates. A synthetic strategy utilizing methods like the Gabriel synthesis for attaching polyamines to the acridine core could be systematically explored. mdpi.com

Thiazinanone and Thiophene (B33073) Hybrids: Recent studies have demonstrated the anticancer and antibacterial potential of hybrids incorporating thiazinanone and thiophene moieties with the acridine scaffold. For instance, 3-(3-(6-Chloro-2-methoxyacridin-9-ylamino)propyl)-2-(thiophen-2-yl)-1,3-thiazinan-4-one has shown activity against various cancer cell lines. rsc.org Further research into different substitutions on the thiophene and thiazinanone rings could lead to the discovery of more potent and selective compounds.

Triazole Derivatives: The incorporation of a triazole ring into the 6-chloro-2-methoxyacridine (B15215803) framework has yielded potent α-glucosidase inhibitors. researchgate.net The design and synthesis of a broader library of these derivatives, varying the substituents on the aryl triazole moiety, could lead to new therapeutic agents for managing carbohydrate-related diseases. researchgate.net

Peptide Conjugates: The conjugation of fatty amines with tripeptides has resulted in novel synthetic antimicrobial agents. nih.gov Exploring the conjugation of this compound with various peptide sequences could open up new avenues for developing antimicrobials with unique mechanisms of action.

A systematic approach to the synthesis of these conjugates, such as the one outlined below, would be beneficial:

Functionalization of the this compound core to introduce suitable linkers.

Synthesis of a diverse library of conjugating molecules (polyamines, heterocyclic systems, peptides).

Coupling of the functionalized acridine core with the library of conjugating molecules.

Purification and structural characterization of the resulting conjugates.

Deeper Mechanistic Elucidation of Biological Interactions

While the biological activities of many acridine derivatives are known, a comprehensive understanding of their mechanisms of action at the molecular level is often lacking. Future research should focus on a deeper mechanistic elucidation of the biological interactions of this compound and its conjugates.

DNA Intercalation and Topoisomerase Inhibition: Acridines are well-known DNA intercalators and topoisomerase inhibitors, which are key mechanisms for their antiproliferative activities. nih.gov Future studies should employ advanced biophysical techniques, such as single-molecule fluorescence resonance energy transfer (smFRET) and advanced NMR spectroscopy, to investigate the precise binding modes and dynamics of this compound derivatives with DNA and topoisomerase enzymes. nih.gov

Inhibition of Other Enzymes: Research has shown that acridine derivatives can inhibit other enzymes, such as phosphodiesterase 5 (PDE5) and acetylcholinesterase. caymanchem.commdpi.com A broader enzymatic screening of this compound and its analogs could reveal novel inhibitory activities and expand their therapeutic potential.

Mitochondrial Pathways: Some acridine derivatives have been shown to induce apoptosis through mitochondria-mediated pathways. researchgate.net Investigating the effects of this compound conjugates on mitochondrial function, including membrane potential, reactive oxygen species (ROS) production, and the release of apoptotic factors, will provide valuable insights into their cytotoxic mechanisms.

Molecular Docking and Dynamics Simulations: In silico studies, including molecular docking and molecular dynamics (MD) simulations, can provide valuable predictions of binding affinities and interaction modes with biological targets. researchgate.netresearchgate.net These computational approaches can guide the rational design of more potent and selective derivatives.

Development of this compound Based Research Tools

The inherent fluorescent properties of the acridine scaffold make it an excellent candidate for the development of research tools for chemical biology and diagnostics.

Fluorescent Probes for Bioimaging: The development of this compound-based fluorescent probes could enable the visualization of specific biological processes and molecules within living cells. For instance, probes could be designed to selectively bind to specific DNA sequences or to report on changes in the intracellular environment, such as pH. caymanchem.commedchemexpress.com A related compound, 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA), is a known fluorescent probe that intercalates into DNA and is sensitive to pH. caymanchem.commedchemexpress.com

Probes for Target Identification: By attaching reactive groups or photoaffinity labels to the this compound core, it is possible to create probes for identifying the cellular targets of these compounds. This approach would involve treating cells with the probe, inducing covalent cross-linking to the target protein(s), and then using proteomics techniques to identify the labeled proteins.